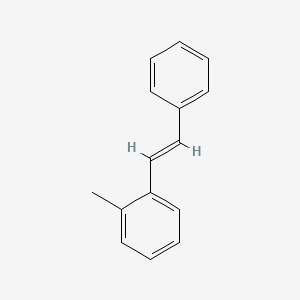

2-Methylstilbene

Description

Historical Context and Evolution of Stilbene (B7821643) Chemistry

The journey of stilbene chemistry began in 1843 with the discovery of the parent compound, stilbene (1,2-diphenylethylene), by French chemist Auguste Laurent. wikipedia.org The name "stilbene" is derived from the Greek word stilbos, meaning "shining," a nod to the compound's lustrous appearance. researchgate.netwiley-vch.de Stilbenes are characterized by a C6-C2-C6 structure, featuring two aromatic rings connected by an ethylene (B1197577) bridge, and they exist as two geometric isomers: the sterically unhindered and more stable trans-(E)-isomer and the sterically hindered cis-(Z)-isomer. wiley-vch.deum.esmdpi.com

Early research focused on the fundamental properties and synthesis of stilbene and its derivatives. The evolution of synthetic organic chemistry brought forth numerous methods for their preparation, including the Wittig reaction, Perkin reaction, Heck reaction, and McMurry reaction. researchgate.netwiley-vch.deum.es

A significant leap in stilbene chemistry was the discovery of the oxidative photocyclization of stilbenes, a reaction that forms phenanthrenes. researchtrends.net This photochemical reaction, extensively studied by Mallory and others, became a powerful synthetic tool, particularly after the discovery in 1964 that iodine could catalyze the process, allowing for more concentrated solutions and fewer side reactions. researchtrends.netnih.gov The fundamental photochemical process involves the trans-cis isomerization upon UV irradiation, followed by the cyclization of the cis-isomer to form an unstable dihydrophenanthrene intermediate, which is then oxidized to phenanthrene (B1679779). wikipedia.orgresearchtrends.netnih.gov

The discovery of naturally occurring stilbenes, such as resveratrol (B1683913) (first extracted in 1940), broadened the scope of research into their biological activities and biosynthesis in plants. mdpi.comnih.govresearchgate.net This has led to a vast and active field of study in medicinal chemistry, exploring the potential of stilbene derivatives as therapeutic agents. nih.govnih.gov

Significance of 2-Methylstilbene as a Model Compound in Photochemistry

This compound, also referred to as α-methylstilbene in some literature when the methyl group is on the ethylenic bridge, serves as a crucial model compound for investigating the influence of steric hindrance on photochemical and photophysical processes. The strategic placement of a methyl group on one of the phenyl rings forces the ring to twist out of the plane of the double bond, significantly altering its electronic and conformational properties compared to the parent stilbene molecule. vt.edumemtein.com

This non-planarity has profound consequences for its behavior in the excited state. Research has shown that deviations from planarity caused by the methyl substitution are responsible for the shorter lifetimes of the trans excited states. nih.gov A comparative study of trans-α-methylstilbene and trans-stilbene (B89595) revealed significant differences in their photochemical behavior, which are attributed to the structural changes imposed by the methyl group's steric requirements. nih.gov For instance, the rapid torsional relaxation from the excited trans state to a twisted intermediate is significantly faster in α-methylstilbene, which explains its sharply lower fluorescence quantum yield. nih.gov

The study of this compound allows researchers to dissect the intricate steps of stilbene photochemistry, particularly the cis-trans isomerization. Both isomers of stilbene undergo photoisomerization and, in the presence of methanol (B129727), can undergo photoaddition. researchgate.net These reactions are understood to proceed through a common twisted singlet excited state intermediate. researchgate.net By introducing the methyl group, scientists can systematically study how steric bulk affects the potential energy surfaces of the excited states and the dynamics of relaxation and isomerization. nih.gov Recent studies have provided high-resolution X-ray structures of both cis- and trans-α-methylstilbene, offering unprecedented insight into the ground-state geometries and confirming the pronounced departure from planarity. nih.gov

Overview of Current Academic Research Landscape

Current research on this compound is multifaceted, spanning fundamental photochemistry, polymer science, and materials science. The compound's unique properties continue to make it a subject of intense academic investigation.

Photophysical and Photochemical Studies: Recent investigations continue to refine our understanding of the photophysics of this compound isomers. A 2022 study combined X-ray crystallography, steady-state and transient spectroscopy, and theoretical calculations to provide a comprehensive picture of how the methyl group's steric hindrance dictates the compound's structure and excited-state dynamics. nih.gov Research also explores the photochemistry of this compound in confined media, such as capsules, revealing how the environment can control the outcome of photoreactions like cis-trans isomerization. rsc.org

Polymer Chemistry: this compound is utilized as a monomer in polymer synthesis. Its steric bulk influences the properties of the resulting polymers. For example, studies on the copolymerization of (E)-2-methylstilbene with maleic anhydride (B1165640) have shown that the 2-methyl group can slow the rate of polymerization due to steric hindrance. memtein.com This research is important for developing new polymeric materials with tailored properties, potentially for use as specialized surfactants. vt.edumemtein.com

Materials Science: The stilbene framework is a component of various functional materials, and derivatives like this compound are explored for specific applications. Research has been conducted on the synthesis and mesomorphic (liquid crystal) properties of α-methylstilbene-based compounds, indicating their potential in the development of new liquid crystal displays and other optical materials. nycu.edu.tw

The table below summarizes key research areas for this compound.

Table 1: Current Research Focus on this compound| Research Area | Focus of Study | Key Findings |

|---|---|---|

| Fundamental Photochemistry | Elucidating the effect of steric hindrance on excited-state dynamics and isomerization pathways. | The methyl group induces non-planarity, shortening excited-state lifetimes and altering photochemical reaction pathways. nih.gov |

| Polymer Science | Use as a monomer in the synthesis of alternating copolymers. | The 2-methyl group sterically hinders and slows the rate of copolymerization with monomers like maleic anhydride. memtein.com |

| Materials Science | Development of novel liquid crystals. | α-Methylstilbene derivatives have been synthesized and shown to exhibit liquid crystalline properties. nycu.edu.tw |

| Medicinal Chemistry | Synthesis of derivatives as potential therapeutic agents. | α-Methylstilbene scaffolds are used to develop potent inhibitors of enzymes like aromatase for anti-cancer applications. nih.gov |

The following table provides a comparison of select photophysical data between trans-Stilbene and trans-α-Methylstilbene, illustrating the impact of the methyl group.

Table 2: Comparative Photophysical Data

| Compound | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τs) | Isomerization Quantum Yield (Φt→c) |

|---|---|---|---|

| trans-Stilbene | ~0.04 | ~75 ps | ~0.5 |

| trans-α-Methylstilbene | ~0.001 | ~1.3 ps | ~0.5 |

Data are approximate values from various photochemical studies and are intended for comparative purposes. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBXLTUWFWEWGV-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylstilbene and Its Derivatives

Classical Olefination Reactions

Olefination reactions provide a direct route to the formation of the carbon-carbon double bond that characterizes the stilbene (B7821643) core. The Wittig and Horner-Wadsworth-Emmons reactions are foundational methods in this category.

Wittig Reaction and its Methodological Advancements

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone for alkene synthesis. wiley-vch.de It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. wiley-vch.de This method is highly versatile for preparing various substituted stilbenes and is not sensitive to atmospheric oxygen, which simplifies the experimental procedures. wiley-vch.de For stilbene synthesis, the reaction typically furnishes the trans-isomer with high stereospecificity; this isomer is often less soluble in the reaction solvent and can precipitate, facilitating its separation. wiley-vch.de

Recent methodological advancements have focused on developing more environmentally benign procedures. An aqueous Wittig methodology has been developed for the synthesis of α-methylstilbenes. mcmaster.canih.gov This approach utilizes tripropylphosphine-derived phosphonium salts and allows for a high-yielding olefination reaction where the desired stilbene product can be isolated by simple filtration and washing with water. nih.gov

Table 1: Examples of Aqueous Wittig Reaction for α-Methylstilbene Synthesis Data derived from research on aqueous Wittig methodologies. mcmaster.canih.gov

| Aldehyde/Ketone | Phosphonium Salt | Base | Solvent | Product | Yield | E:Z Ratio |

| Benzaldehyde (B42025) | (1-phenylethyl)tripropylphosphonium bromide | LiOH | Water | α-Methylstilbene | High | N/A |

| Substituted Benzaldehydes | (1-(substituted-phenyl)ethyl)tripropylphosphonium bromide | LiOH | Water | Substituted α-Methylstilbenes | High | N/A |

Horner-Wadsworth-Emmons Reaction and Modified Procedures

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions, which are generally more nucleophilic and reactive than the corresponding phosphonium ylides. wiley-vch.dewikipedia.orgorganicchemistrydata.org This increased reactivity allows for successful olefination of ketones, whereas stabilized Wittig reagents often only react with aldehydes. organicchemistrydata.org A key advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction, simplifying product purification. wiley-vch.dealfa-chemistry.com

The HWE reaction is renowned for its high stereoselectivity, predominantly producing the (E)-alkene isomer, which is particularly desirable for stilbene synthesis. wikipedia.orgalfa-chemistry.com The reaction typically involves the deprotonation of a phosphonate (B1237965) ester using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of the carbonyl compound. alfa-chemistry.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Reactivity | Less nucleophilic; reacts well with aldehydes. | More nucleophilic; reacts with both aldehydes and ketones. wiley-vch.deorganicchemistrydata.org |

| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal). | Water-soluble dialkylphosphate salt (removed by extraction). wiley-vch.dealfa-chemistry.com |

| Stereoselectivity | Variable; can be tuned for (Z)- or (E)-alkenes. | Typically high selectivity for the (E)-alkene. wikipedia.org |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools for forming carbon-carbon bonds, offering high efficiency and functional group tolerance for the synthesis of stilbenes.

Heck Reaction Strategies for Stilbene Synthesis

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction is a powerful and direct method for creating substituted alkenes, including stilbene and its derivatives. wiley-vch.debeilstein-journals.org The catalytic cycle typically involves a Pd(0)/Pd(II) interchange. wikipedia.org Various palladium sources can be used as catalysts, including palladium(II) acetate (B1210297) and palladium chloride, often supported by ligands like triphenylphosphine. wiley-vch.dewikipedia.org

Strategies to improve the Heck reaction's efficiency and sustainability include performing the reaction in alternative media. For instance, highly efficient coupling of aryl iodides and alkenes has been achieved using a water-soluble and air-stable Pd(NH₃)₂Cl₂/cationic 2,2'-bipyridyl system in neat water. mdpi.com

Table 3: Representative Conditions for Heck Reaction Synthesis of Stilbenes Data compiled from general Heck reaction literature. wiley-vch.dewikipedia.orgmdpi.com

| Aryl Halide | Alkene | Catalyst | Base | Solvent |

| Iodobenzene | Styrene | PdCl₂ | Potassium Acetate | Methanol (B129727) |

| Aryl Iodide | Styrene | Pd(OAc)₂ / PPh₃ | Triethylamine | DMF/NMP |

| Aryl Iodide | Butyl Acrylate | Pd(NH₃)₂Cl₂ / Cationic Bipyridyl | Bu₃N | Water |

Stereoselective Synthesis via Organozinc Reagents

Palladium-catalyzed cross-coupling reactions involving organozinc reagents, often referred to as Negishi couplings, provide a robust method for stilbene synthesis. researchgate.net Organozinc reagents are valued for their high functional group tolerance. researchgate.netkyoto-u.ac.jp A stereoselective synthesis of (E)-stilbenes can be achieved by reacting organozinc halides with carbonyl compounds in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a silylating agent under mild conditions. wiley-vch.de Another approach involves the reaction of gem-dichloro compounds with carbonyls in the presence of zinc powder and a catalytic amount of chlorotrimethylsilane, which stereoselectively yields (E)-alkenes. oup.com

Free Radical Polymerization and Copolymerization Approaches

While many stilbene derivatives are studied as small molecules, 2-methylstilbene has also been investigated as a monomer in polymerization reactions. Research has shown that 1,2-disubstituted ethylenes like stilbene typically exhibit little to no tendency to undergo homopolymerization due to the steric hindrance around the double bond. vt.edu Attempts to homopolymerize (E)-2-methylstilbene via free radical, anionic, and cationic methods did not yield any polymer. vt.edu

However, this compound readily undergoes free radical copolymerization with suitable comonomers, particularly those in a donor-acceptor pair. vt.edu A significant body of research focuses on the copolymerization of (E)-2-methylstilbene with maleic anhydride (B1165640) to form a strictly alternating copolymer. vt.edursc.org The methyl group at the 2-position introduces steric effects that can slow the rate of copolymerization compared to other substituted stilbenes. memtein.com A notable challenge in these copolymerizations is the tendency for the reaction mixture to form a gel, but this can be mitigated by using specific solvents, such as anisole (B1667542), which improves copolymer solvation. memtein.com

Table 4: Findings in Polymerization of (E)-2-Methylstilbene Data sourced from studies on stilbene polymerization. vt.edumemtein.com

| Polymerization Type | Comonomer | Initiator | Findings |

| Homopolymerization | None | AIBN (radical), sec-bu-Li (anionic), cationic initiators | No polymer was produced, likely due to steric hindrance. vt.edu |

| Free Radical Copolymerization | Maleic Anhydride | AIBN | Forms a strictly alternating copolymer. vt.edu The 2-methyl group slows the reaction rate due to sterics. memtein.com |

| Free Radical Copolymerization | Maleic Anhydride | AIBN | Use of anisole as a solvent prevents gelation that occurs in other solvents like THF or chlorobenzene. memtein.com |

Homopolymerization Studies of (E)-2-Methylstilbene

The homopolymerization of (E)-2-methylstilbene has been attempted through various methods, including free radical, anionic, and cationic polymerization. vt.edu Despite these efforts, the production of a homopolymer from (E)-2-methylstilbene has not been successful. vt.edu The primary challenges in the homopolymerization of stilbene and its derivatives are believed to be both kinetic and thermodynamic. vt.edu

From a kinetic standpoint, the bulky phenyl groups attached to the ethylene (B1197577) bond create significant steric hindrance, making it difficult for a propagating radical to approach a monomer molecule. vt.edu Thermodynamically, while the conversion of (E)-stilbene to its polymer is calculated to be an exothermic process, the inherent stability of the conjugated stilbene system and steric repulsion within the potential polymer chain may lead to a low ceiling temperature, effectively preventing polymerization. vt.edu

In anionic polymerization attempts with (E)-2-methylstilbene, the addition of an initiator like sec-butyllithium (B1581126) resulted in a color change to red, indicating the successful formation of an initiated monomer. vt.edu However, this initiated species failed to propagate into a polymer chain. vt.edu

Alternating Copolymerization with Maleic Anhydride and Related Monomers

In contrast to its resistance to homopolymerization, this compound readily undergoes alternating copolymerization with electron-deficient monomers like maleic anhydride. researchgate.netmemtein.comacs.org This process is a form of free-radical polymerization where the electron-donating stilbene and the electron-accepting maleic anhydride form a charge-transfer complex, leading to a strictly alternating polymer structure. researchgate.net

Recent studies have focused on optimizing the synthesis of these copolymers to overcome challenges such as gelation and slow reaction times. memtein.com The use of anisole as a polymerization solvent has been shown to prevent gelation during the copolymerization of several substituted (E)-stilbenes, including this compound, with maleic anhydride. memtein.com This improvement facilitates easier purification and characterization of the resulting copolymers. memtein.com

The substituent on the stilbene ring significantly affects the rate of copolymerization. Generally, electron-donating groups increase the reaction rate, while electron-accepting groups decrease it. memtein.com However, the 2-methyl group on the stilbene ring slows down the copolymerization rate compared to other alkyl-substituted stilbenes, a phenomenon attributed to steric hindrance. memtein.com This steric effect is thought to reduce the conjugation of the stilbene by causing the ethylene bond to rotate out of the plane of the aromatic ring. memtein.com

The resulting poly(this compound-alt-maleic anhydride) copolymers are characterized by their rigid polymer backbone, a consequence of the steric repulsion from the bulky phenyl groups. vt.edusmalp.net These copolymers have been investigated for various applications, including their use as polymeric surfactants for extracting proteins from biological membranes. memtein.comsmalp.net

Table 1: Copolymerization of Substituted (E)-Stilbenes with Maleic Anhydride

| (E)-Stilbene Derivative | Polymerization Behavior with Maleic Anhydride | Effect of Substituent on Rate | Reference |

|---|---|---|---|

| This compound | Forms alternating copolymer; slower reaction rate. | Slower due to steric hindrance. | memtein.com |

| 3-Methylstilbene | Forms alternating copolymer. | Faster than unsubstituted stilbene. | memtein.com |

| 4-Methylstilbene | Forms alternating copolymer; can lead to gelation in some solvents. | Faster than unsubstituted stilbene. | memtein.comvt.edu |

| 4-tert-Butylstilbene | Forms alternating copolymer. | Faster, but conversion can be reduced at longer times. | memtein.com |

| 2-Methoxy, 4-Methoxy | Forms alternating copolymer. | Faster, but conversion can be reduced at longer times. | memtein.com |

| 4-Methoxycarbonyl | Forms alternating copolymer. | Slower due to electron-withdrawing nature. | memtein.com |

| 4-Trifluoromethyl | Forms alternating copolymer. | Slower due to electron-withdrawing nature. | memtein.com |

Other Advanced Synthetic Protocols for this compound Scaffolds

Beyond traditional methods, several advanced synthetic protocols have been developed for the preparation of this compound and its derivatives. These methods often offer improved yields, stereoselectivity, and functional group tolerance.

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for forming carbon-carbon bonds and has been employed in the synthesis of various stilbene derivatives. wiley-vch.denycu.edu.tw For instance, 4'-(trans-4-alkylcyclohexyl)-4-amino-α-methylstilbenes have been synthesized via a Heck reaction between 4'-(trans-4-alkyl-cyclohexyl)-α-methylstyrene and 4-iodoaniline. nycu.edu.tw The reaction typically uses a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base. wiley-vch.denycu.edu.tw

The Wittig reaction provides another powerful route to stilbenes by reacting a phosphonium ylide with an aldehyde or ketone. wiley-vch.defu-berlin.de This method is known for its reliability and is not sensitive to atmospheric oxygen. wiley-vch.de An aqueous Wittig methodology has been developed for the synthesis of α-methylstilbenes, which offers high yields and simple product isolation. nih.govresearchgate.net

The McMurry reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent to form an alkene. nih.govwikipedia.org This reaction is particularly useful for synthesizing symmetrical and sterically hindered alkenes. slideshare.net

Suzuki-Miyaura coupling , another palladium-catalyzed reaction, couples an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide and is a widely used method for creating aryl-aryl bonds in stilbene synthesis. wiley-vch.de

Table 2: Advanced Synthetic Protocols for Stilbene Scaffolds

| Reaction Name | Description | Key Reagents | Reference |

|---|---|---|---|

| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. | Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, base. | wikipedia.orgorganic-chemistry.org |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. | Phosphonium salt, strong base, aldehyde/ketone. | wiley-vch.defu-berlin.de |

| McMurry Reaction | Reductive coupling of two carbonyl compounds. | Low-valent titanium (e.g., TiCl₃/LiAlH₄). | nih.govwikipedia.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of a boronic acid with a halide. | Palladium catalyst, boronic acid, halide, base. | wiley-vch.de |

Stereocontrol and Regioselectivity in this compound Synthesis

Achieving specific stereoisomers (E/Z) and controlling the position of substituents (regioselectivity) are critical aspects of synthesizing this compound and its derivatives.

In the Wittig reaction , the stereochemical outcome can often be controlled by the choice of reagents and reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene. wiley-vch.de The Horner-Wadsworth-Emmons modification of the Wittig reaction, which uses phosphonate-stabilized carbanions, typically yields the (E)-alkene with high selectivity. wiley-vch.de

The Heck reaction also generally provides the (E)-isomer with high selectivity. organic-chemistry.org The stereochemical outcome is determined by the syn-addition of the aryl group and the palladium to the double bond, followed by syn-elimination of the palladium hydride.

In the synthesis of α-methylstilbenes, an aqueous Wittig methodology using tripropylphosphine-derived phosphonium salts has been shown to be high yielding. nih.gov The novel phosphonium salts were accessed through a highly efficient and regioselective addition of hydrogen bromide to styrenes. nih.gov

For the synthesis of axially chiral styrene-type carboxylic acids, a palladium-catalyzed asymmetric C-H activation has been developed, demonstrating excellent stereocontrol. molaid.com While not directly on this compound, this highlights advanced strategies for controlling stereochemistry in related stilbenoid structures.

The challenge of stereocontrol is also relevant in polymerization. For instance, in the alternating copolymerization of stilbene with maleic anhydride, the configuration of the maleic anhydride units in the polymer chain has been shown to be predominantly cis. acs.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-Methylstilbene |

| Maleic Anhydride |

| sec-Butyllithium |

| Anisole |

| 3-Methylstilbene |

| 4-Methylstilbene |

| 4-tert-Butylstilbene |

| 2-Methoxystilbene (B11945914) |

| 4-Methoxystilbene |

| 4-Methoxycarbonylstilbene |

| 4-Trifluoromethylstilbene |

| Palladium(II) acetate |

| 4'-(trans-4-Alkylcyclohexyl)-4-amino-α-methylstilbene |

| 4'-(trans-4-Alkyl-cyclohexyl)-α-methylstyrene |

| 4-Iodoaniline |

| α-Methylstilbene |

| Aryl-boronic acid |

| Vinyl-boronic acid |

| Aryl-halide |

| Vinyl-halide |

| This compound-α-carboxylic acid |

| Triphenylphosphine |

| o-Toluic acid chloride |

| Styrene |

| Tri-n-butylamine |

| Cyclohexanone |

| 4,4'-Dimethylstilbene |

| 2,4'-Dimethylstilbene |

| 3,4'-Dimethylstilbene |

| Chloroform |

| Chlorobenzene |

| Tetrahydrofuran (THF) |

| Titanium(III) chloride |

| Lithium aluminum hydride |

| Zinc |

| Magnesium |

| Potassium |

| Iodobenzene |

| Potassium acetate |

| Palladium chloride |

| PHOX |

| BINAP |

| Potassium carbonate |

| Sodium acetate |

| Tripropylphosphine |

| Hydrogen bromide |

| 4-Alkyliodobenzene |

| 4-Bromo-α-methylstyrene |

| Calcium carbonate |

| Thiophosgene |

| 4-(4-Ethylphenyl)-4'-amino-α-methylstilbene |

| 4-Iodoaniline |

| Acetonitrile (B52724) |

| Triethylamine |

| 4'-(Trans-4-hexylcyclohexyl)-α-methylstyrene |

| 4-Alkylphenyl-4'-isothiocyanato-α-methylstilbene |

| 4-(trans-4-Alkylcyclohexyl)-4'-fluoro-α-methylstilbene |

| 4'-(trans-4-Alkylcyclohexyl)-4-isothiocyanato-α-methylstilbene |

| 4-(4-Alkylphenyl)-4'-amino-α-methylstilbenes |

| 4-(4-Alkylphenyl)-4'-cyano-α-methylstilbenes |

| 4'-(trans-4-Alkylcyclohexyl)-4-amino-α-methylstilbenes |

| N-substituted maleimides |

| Pterostilbene |

| 4-Chlorostyrene |

| Vinylsilane |

| Grubbs catalyst |

| Hiyama coupling |

| 2,2-Aryl-substituted cinnamic acid esters |

| Propargylic alcohols |

| Barton-Kellogg coupling |

| Calix memtein.comarenes |

| Perkin reaction |

| 4-Hydroxy-3-methoxybenzaldehyde |

| 4-Chlorophenylacetic acid |

| Negishi coupling |

| Stille coupling |

| Sonogashira coupling |

| Arenediazonium salts |

| Potassium vinyltrifluoroborate |

| Retinal |

| Carotene |

| Dihydrocivetone |

| Adamantanone |

| Benzophenone |

| Tetraphenylethylene |

| Tamoxifen |

| Combretastatin A-4 |

| Colchicine |

| Raloxifene |

| Nafoxidine |

| Trioxifene |

| Diethylstilbestrol |

| 2-Methoxyestradiol |

| Pyridinium chlorochromate |

| 1,8-Bis(dimethylamino)naphthalene |

| 1-(3,4,5-Trimethoxyphenyl)-1-propanone |

| Genistein |

| Exemestane |

| Anastrozole |

| Letrozole |

| Cinnamic acid |

| p-Coumaric acid |

| Pinosylvin |

| Resveratrol (B1683913) |

| Dichloroketene |

| Trichloroacetyl chloride |

| Dichlorophenylphosphine |

| (2-Bromo-6-methoxyphenyl)hydrazine |

| 10-Iodocamphor |

| Sodium benzenethiolate |

| DIOP |

| Wilkinson's catalyst |

| Phe[Si]Ala Dipeptide Analogues |

| 3-Indolyl diazoketoesters |

| Martefragin A |

| 8,9:12,13-(E,E and Z,E)-16-Benzyloxy-5-hydroxy-hexadeca-1,4-olide |

| Itaconimides |

| Larock synthesis |

| 2-Bromoanilines |

| Allylic alcohols |

| 3-Methylflavone-8-carboxylic acid |

| Probenecid |

| Adapalene |

| Febuxostat |

| Cinnamaldehyde |

| trans-Dihydronarciclasine |

| Octa(p-iodophenyl)silsesquioxane |

| Octa(bromophenyl)silsesquioxanes |

| Octa(stilbene)silsesquioxanes |

| Phenyl-based DD SQs |

| Stilbenefunctionalized PhT8 |

| Corner-missing T7(OTMS)3 |

| [p-MeStilSi(OEt)3] |

| [p-Me2NStilSi(OSiMe3)3] |

| [p-Me2NStilSi(O)(OSiMe)]4 |

| 3-Methyl-stilbene |

| 3-Methylacetophenone |

| Dihydrophenanthrene |

| Furocoumarin-stilbene hybrids |

| (E)-3,5,4'-Trihydroxy-4-prenylstilbene |

| trans-6-Styrylcoumarin |

| SMA2000 |

| Poly((E)-4-methylstilbene-alt-maleic anhydride) |

| Methyl (E)-4-carboxylatestilbene |

| (E)-4-Trifluoromethylstilbene |

| Poly(p-phenylene) |

| Poly(di-t-butyl-(E)-4,4'-stilbenedicarboxylate-co-N-(4-(t-butoxycarbonyl)phenyl)maleimide) |

| Poly(N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes-co-N-4-(N',N'-dimethylaminophenyl)-maleimide) |

| Poly(methyl cinnamate) |

| Poly(phenylmethylene) |

| Poly(4-methylstilbene-alt-maleic acid) |

| Poly(this compound-alt-maleic acid) |

| Poly(styrene-alt-maleic acid) |

| (E)-alpha-Methylstilbene |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylstilbene

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the atomic arrangement of a compound in its solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. Such analyses are critical for understanding the steric and electronic effects of substituents on the stilbenoid framework.

Significant research has been conducted on the isomers of α-methylstilbene, which is structurally closely related to 2-methylstilbene. The X-ray crystal structures for both the cis- and trans- isomers of α-methylstilbene (c-MeSt and t-MeSt) have been successfully determined. acs.orgresearchgate.net Notably, the determination of the c-MeSt structure represented the first time the X-ray structure of a cis-stilbene (B147466) derivative was reported. acs.orgresearchgate.netnih.gov These structural determinations are crucial as the steric demands of the methyl group lead to significant differences in the photochemical and photophysical behavior when compared to unsubstituted trans-stilbene (B89595). acs.orgresearchgate.netnih.gov

The solid-state packing of trans-α-methylstilbene reveals fascinating phenomena related to molecular disorder. acs.orgresearchgate.netnih.gov Despite a significant deviation from coplanarity between the phenyl groups, the crystal packing of t-MeSt is analogous to that of trans-stilbene. acs.orgresearchgate.netnih.gov Both structures exhibit disorder characterized by a "bicycle pedal" structural relationship. acs.orgresearchgate.net However, a key distinction is that this disorder is dynamic in trans-stilbene, whereas in t-MeSt, it is static. acs.orgresearchgate.netnih.gov This static disorder in α-substituted stilbenes is attributed not only to intramolecular steric repulsion involving the α-substituent but is primarily influenced by steric repulsions between the substituent and surrounding molecules within the crystal lattice, which restricts the pedal motion. researchgate.net In some stilbene (B7821643) derivatives with ortho-methyl groups, temperature-dependent X-ray diffraction analysis has shown that disorder observed at room temperature can disappear at lower temperatures (e.g., 90 K), indicating dynamic disorder. researchgate.net

The introduction of a methyl group at the vinylic position (α-position) or on the phenyl ring (ortho-position) forces the molecule into a non-planar conformation. acs.orgresearchgate.net In α-methylstilbene, the steric strain imposed by the methyl group causes a pronounced departure from the coplanarity of the phenyl groups. acs.orgresearchgate.netnih.gov This deviation from planarity is a direct consequence of steric hindrance and is a key factor governing the molecule's properties. acs.orgresearchgate.net For instance, this non-planarity accounts for the shorter excited-state lifetimes observed in trans-α-methylstilbene compared to unsubstituted trans-stilbene. acs.orgresearchgate.netnih.gov The resulting non-planar structure also introduces elements of chirality, a feature of interest in biological systems. acs.orgresearchgate.netnih.gov

Table 1: Summary of X-ray Crystallography Findings for α-Methylstilbene

| Feature | Observation | Significance |

|---|---|---|

| Isomer Structures | First X-ray structure of a cis-stilbene derivative (c-MeSt) determined, along with t-MeSt. acs.orgresearchgate.net | Provides a basis for understanding the structural origins of different photochemical behaviors. acs.orgresearchgate.net |

| Crystal Packing | Resembles trans-stilbene, featuring a "bicycle pedal" relationship. acs.orgresearchgate.net | Highlights a common packing motif among stilbenoids despite substituent-induced changes. |

| Disorder | Disorder in t-MeSt is static, unlike the dynamic disorder in trans-stilbene. acs.orgresearchgate.netnih.gov | Indicates that intermolecular steric hindrance in the crystal restricts molecular motion. researchgate.net |

| Molecular Geometry | Significant deviation from phenyl group coplanarity due to the methyl group. acs.orgresearchgate.net | The non-planarity is a primary driver of the unique photophysical properties of the molecule. acs.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

The ¹H and ¹³C NMR spectra of (E)-2-Methylstilbene provide characteristic signals that allow for unambiguous structural assignment. In the ¹H NMR spectrum, the singlet corresponding to the methyl protons appears at a distinct chemical shift. The vinylic and aromatic protons resonate in their expected downfield regions, with their multiplicity and coupling constants providing information about their neighboring protons. Similarly, the ¹³C NMR spectrum shows unique resonances for the methyl carbon, the vinylic carbons, and the various aromatic carbons. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-2-Methylstilbene in CDCl₃ Data sourced from The Royal Society of Chemistry. rsc.org

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.52-7.48 | m | 2H | Aromatic |

| 7.41-7.23 | m | 5H | Aromatic |

| 7.12-7.06 | m | 3H | Aromatic & Vinylic |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 137.80, 137.61, 136.85, 136.83, 136.74, 136.24, 134.98, 134.35 | Aromatic & Vinylic C |

| 130.42, 129.95, 129.27, 128.73, 128.65, 128.62, 127.76, 127.62, 127.52, 127.48, 127.31 | Aromatic & Vinylic C |

| 126.51, 126.36, 125.62, 124.01, 123.83 | Aromatic C |

| 20.63, 19.80, 19.55, 15.46 | Methyl C |

Note: The referenced source presents data for a mixture containing (E)-2,3-Dimethylstilbene, hence the multiple peaks in some regions. rsc.org

While 1D NMR is often sufficient for simple molecules, complex structures or mixtures benefit from two-dimensional (2D) NMR experiments, which reveal correlations between nuclei. unifr.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, it would show correlations between adjacent aromatic protons and between vinylic protons, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum of this compound would definitively link each proton signal to its attached carbon signal (e.g., the methyl protons at ~2.32 ppm to the methyl carbon). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically over 2-3 bonds) between ¹H and ¹³C atoms. This is crucial for piecing together the molecular skeleton. For this compound, an HMBC spectrum would show correlations from the methyl protons to the adjacent aromatic ring carbon and the vinylic carbon, confirming the position of the methyl group relative to the stilbene backbone. libretexts.org

Together, these 2D NMR techniques provide a comprehensive and unambiguous method for the complete structural elucidation of complex organic molecules like substituted stilbenes. researchgate.netiyte.edu.tr

Table of Compound Names

| Compound Name |

|---|

| This compound |

| cis-α-Methylstilbene |

| trans-α-Methylstilbene |

| Stilbene |

| trans-Stilbene |

| cis-Stilbene |

| (E)-2-Methylstilbene |

| 4-Methylstilbene |

| (E)-2,3-Dimethylstilbene |

Quantitative NMR for Copolymer Composition Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive method for determining the precise composition of copolymers. resolvemass.ca This technique is particularly valuable as the physical and chemical properties of a copolymer are highly dependent on the molar ratio of its constituent monomers. magritek.com The principle of qNMR relies on the direct proportionality between the area of an NMR peak and the number of nuclei responsible for that signal. resolvemass.ca By comparing the integrals of signals corresponding to each monomer unit, the molar ratio can be accurately calculated. magritek.com

In the context of copolymers containing this compound, such as methyl-substituted stilbene-maleic anhydride (B1165640) copolymers, quantitative ¹³C NMR has been effectively employed to determine the copolymer composition. vt.edu This analysis provides crucial insights into the polymer structure, which in turn influences its macroscopic properties. magritek.comvt.edu The general approach involves dissolving the copolymer in a suitable deuterated solvent and acquiring a high-resolution NMR spectrum. Specific, well-resolved peaks corresponding to each monomeric unit are integrated. The molar ratio is then calculated using the following general formula, adapted for the specific copolymer structure:

Monomer Ratio (A:B) = (Integral of Peak A / Number of Protons for Peak A) / (Integral of Peak B / Number of Protons for Peak B)

This method provides an absolute quantification of the copolymer composition, often without the need for calibration curves with the specific analyte, by using a certified internal standard. resolvemass.ca

Table 1: Representative Data for Copolymer Composition Determination by qNMR

| Copolymer System | NMR Nucleus | Monomer Unit A | Monomer Unit B | Determined Molar Ratio (A:B) | Reference |

| Methyl-substituted stilbene-maleic anhydride | ¹³C | This compound | Maleic anhydride | Varies with synthesis conditions | vt.edu |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is an invaluable tool for real-time monitoring of chemical reactions. researchgate.netmdpi.com By tracking the changes in the intensity of characteristic absorption bands, one can follow the consumption of reactants and the formation of products and intermediates. mdpi.comjascoinc.com This is particularly useful in syntheses involving this compound, such as the Heck reaction, a common method for its preparation. wiley-vch.desapub.org

During a reaction, an in-situ FT-IR probe can be immersed in the reaction mixture, allowing for the continuous collection of spectra. mdpi.comlibretexts.org For instance, in the synthesis of stilbene derivatives, the disappearance of bands associated with the starting materials and the appearance of new bands corresponding to the stilbene product can be precisely monitored. researchgate.netmdpi.com This real-time analysis helps in determining reaction endpoints, understanding kinetics, and identifying the formation of any transient species. mdpi.com

Table 2: Application of FT-IR in Monitoring a Heck Reaction for Stilbene Synthesis

| Reaction Stage | Key Species | Characteristic IR Band (cm⁻¹) | Observation |

| Initial | Aryl halide | Varies | Present |

| Initial | Alkene | ~1640 (C=C stretch) | Present |

| Progression | Stilbene Product | ~965 (trans C-H bend), ~1600 (C=C stretch) | Intensity increases |

| Completion | Stilbene Product | - | Intensity stabilizes |

Note: Specific wavenumbers can vary based on the exact reactants and reaction conditions.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound exhibit a series of characteristic bands that correspond to the vibrations of its specific functional groups. These spectra serve as a molecular "fingerprint," allowing for its identification and structural confirmation. docbrown.info

Key vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. mdpi.com The methyl group C-H stretching vibrations are observed around 2975-2845 cm⁻¹. docbrown.info

C=C Stretching: The vibration of the central ethylenic double bond in the stilbene structure gives rise to a characteristic band, typically in the range of 1650-1600 cm⁻¹. uci.eduuomustansiriyah.edu.iq The aromatic ring C=C stretching vibrations also occur in this region, often seen between 1600-1450 cm⁻¹. uci.edu

C-H Bending (Out-of-Plane): A particularly strong and characteristic band for trans-stilbenes is the out-of-plane C-H bending vibration of the vinyl hydrogens, which appears around 970-960 cm⁻¹. wiley-vch.de This band is often used to confirm the trans configuration of the double bond.

Methyl Group Deformations: The methyl group gives rise to characteristic bending (deformation) vibrations, typically found around 1470-1365 cm⁻¹. docbrown.info

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. libretexts.org Therefore, the two techniques are complementary. For stilbene-type molecules, the C=C stretching vibration is often strong in the Raman spectrum. uci.edu

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl C-H Stretch | 2975 - 2845 | IR, Raman |

| C=C Stretch (Ethylenic) | 1650 - 1600 | IR, Raman (often strong) |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Methyl C-H Bend | 1470 - 1365 | IR |

| trans C-H Out-of-Plane Bend | 970 - 960 | IR (strong) |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet (UV) or visible light. illinois.edumsu.edu

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy of this compound is characterized by strong absorption bands in the ultraviolet region, which arise from π → π* electronic transitions within the conjugated system of the phenyl rings and the central double bond. cutm.ac.invscht.cz The extensive conjugation in the stilbene backbone allows for the promotion of electrons from a π bonding molecular orbital to a π* anti-bonding molecular orbital upon absorption of UV radiation. cutm.ac.in

The absorption spectrum of trans-2-methylstilbene is similar to that of trans-stilbene, but with slight shifts in the absorption maxima (λ_max) due to the electronic effect of the methyl group. A study comparing stilbene and α-methyl stilbene (an isomer of this compound) showed distinct absorption profiles. researchgate.net The position and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular geometry and the solvent environment. researchgate.net For instance, the spectrum of o-MeStilSiO(1.5), a derivative of this compound, exhibits an absorption spectrum that is blue-shifted compared to trans-stilbene. researchgate.net

Table 4: Typical UV-Vis Absorption Data for Stilbene Derivatives

| Compound | Solvent | λ_max (nm) | Type of Transition |

| trans-Stilbene | THF | ~295-310 | π → π |

| o-MeStilSiO(1.5) | THF | Blue-shifted from trans-stilbene | π → π |

Note: λ_max values are approximate and can vary with solvent and specific substitution.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Stilbene and its derivatives, including this compound, are known for their fluorescence properties. ontosight.aiwiley-vch.de Fluorescence spectroscopy provides insights into the excited state dynamics of molecules. db-thueringen.de

Steady-state fluorescence involves exciting the sample with a continuous light source and measuring the resulting emission spectrum. edinst.com The emission spectrum of this compound, like other stilbenes, is typically a mirror image of its absorption spectrum and is characterized by an emission maximum that is red-shifted (longer wavelength) compared to the absorption maximum (a phenomenon known as the Stokes shift). wiley-vch.de The fluorescence quantum yield and the position of the emission peak are sensitive to factors like solvent polarity and molecular rigidity. researchgate.net

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. bmglabtech.comnih.gov This technique provides information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. researchgate.netmdpi.com For stilbenes, the excited state lifetime is a critical parameter as it competes with other deactivation pathways, most notably trans-cis isomerization. wiley-vch.de The study of fluorescence lifetimes can reveal details about the rates of radiative decay (fluorescence) and non-radiative decay processes. db-thueringen.de

Table 5: Illustrative Fluorescence Properties of Stilbene Systems

| Property | Description | Significance for this compound |

| Emission Maximum (λ_em) | Wavelength of maximum fluorescence intensity. | Characterizes the energy of the S1 → S0 transition. |

| Fluorescence Quantum Yield (Φ_f) | Ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ) | Average time in the excited state. | Provides information on the rates of competing deactivation pathways like isomerization. |

One study investigated the phototransformations of various methyl-substituted trans-stilbenes upon laser excitation and reported on the quantum yield of photodegradation. tsu.ru For 2-methyl-trans-stilbene, the emission properties were noted to be similar to other methylated stilbenes, indicating that the methyl group does not significantly impede the photoisomerization process. tsu.ru However, this research did not delve into the femtosecond-resolved dynamics of the isomerization process.

Another investigation into the effect of confinement on the photoisomerization of various stilbene derivatives within a supramolecular capsule provided the photostationary state (PSS) isomer ratios for this compound. nsf.gov In both acetonitrile (B52724) solution and within the capsule, the trans:cis ratio of this compound at the PSS was found to be 8:92. nsf.gov While this provides valuable information about the final equilibrium state under irradiation, it does not offer insights into the ultrafast transient species and reaction pathways that lead to this state.

Theoretical studies and experimental work on closely related compounds, such as α-methylstilbene, have revealed rapid torsional relaxation on the femtosecond to picosecond timescale. researchgate.netresearchgate.netnih.gov For instance, femtosecond transient absorption spectroscopy of trans-α-methylstilbene has shown a rapid torsional relaxation to a twisted intermediate. nih.gov It is plausible that this compound exhibits similarly complex ultrafast dynamics, but without direct experimental evidence from femtosecond transient absorption spectroscopy, a detailed analysis remains speculative.

Detailed Research Findings

Specific femtosecond transient absorption spectroscopy data for this compound, including excited-state lifetimes, decay kinetics of transient species, and detailed spectral evolution, are not present in the reviewed literature. The following table summarizes the available photochemical data for this compound.

| Parameter | Solvent/Environment | Value | Reference |

|---|---|---|---|

| Photostationary State (trans:cis ratio) | Acetonitrile | 8:92 | nsf.gov |

| Photostationary State (trans:cis ratio) | OA Capsule | 8:92 | nsf.gov |

The lack of comprehensive femtosecond transient absorption data for this compound highlights a gap in the current understanding of the detailed photoisomerization mechanism of this specific isomer. Further experimental investigations are necessary to elucidate the ultrafast dynamics and the role of the methyl group's position on the phenyl ring in influencing the excited-state landscape and decay pathways.

Photochemistry and Photophysics of 2 Methylstilbene

Photoisomerization Mechanisms

The photo-induced conversion between cis (Z) and trans (E) isomers is a hallmark of stilbene (B7821643) chemistry. In 2-methylstilbene, this process is governed by complex excited-state dynamics.

Cis-Trans (Z/E) Photoisomerization Pathways

The cis-trans photoisomerization of this compound proceeds through the absorption of ultraviolet light, which excites the molecule to a higher electronic state. The this compound moieties can undergo reversible isomerization. The trans to cis conversion occurs with UV light of wavelengths greater than 290 nm, while the reverse cis to trans isomerization is achieved with wavelengths around 250 nm, though the latter is often incomplete. rsc.org This process is fundamental to understanding the light-induced changes in molecular geometry. Both cis and trans isomers of stilbene can be excited by UV light, with the conjugation to the phenyl rings lowering the required energy to around 300 nm. msu.edu

Upon excitation, both the cis and trans isomers relax through torsional motion to a common intermediate excited state. acs.orgnih.gov This intermediate, a twisted phantom singlet state, is a key juncture from which the molecule can decay back to either the cis or trans ground state. acs.orgnih.govnasa.gov The presence of a methyl group, as in this compound, can influence the potential energy surfaces of the excited states and the efficiency of the isomerization process. researchgate.netacs.org

Excited State Dynamics and Radiationless Deactivation Processes

The events following light absorption are rapid and involve several key deactivation pathways that compete with fluorescence.

Following excitation to the first excited singlet state (S1), both cis- and trans-2-methylstilbene undergo rapid torsional relaxation. researchgate.netacs.org This twisting motion around the central carbon-carbon double bond is a primary mechanism for radiationless deactivation. researchgate.netacs.org From the S1 state, the molecule can relax to a twisted geometry, which serves as a common intermediate for both isomers. acs.orgnih.govnasa.gov This process is significantly faster in methyl-substituted stilbenes compared to the parent stilbene. researchgate.netacs.orgnih.gov

In addition to the singlet state pathway, triplet excited states (T1) also play a role, particularly in sensitized photoisomerization. msu.edu Similar to the singlet state, the triplet state is believed to have a stable twisted geometry which can decay to both cis and trans ground states. nasa.gov However, intersystem crossing from the S1 to the T1 state is generally inefficient for stilbenes. msu.edu

There is a direct correlation between the rate of torsional relaxation and the fluorescence quantum yield. A faster torsional relaxation provides a more efficient non-radiative decay pathway, which in turn leads to a lower fluorescence quantum yield. In trans-α-methylstilbene, the rapid torsional relaxation of the excited trans singlet state (¹t-MeSt) to the twisted intermediate (¹p) occurs at a rate of 2.9 x 10¹² s⁻¹, as observed through femtosecond transient absorption spectroscopy. researchgate.netacs.orgnih.gov This extremely fast relaxation is the primary reason for the sharp decrease in the fluorescence quantum yield of this compound. researchgate.netacs.orgnih.gov

Influence of Methyl Substitution on Excited State Properties and Dynamics

The substitution of a methyl group on the stilbene framework, as in this compound, has a profound impact on its photochemistry and photophysics. The steric hindrance introduced by the methyl group leads to deviations from planarity in the molecule. researchgate.netacs.org These structural changes are responsible for the significant differences in behavior compared to unsubstituted trans-stilbene (B89595). researchgate.netacs.org

The non-planarity caused by the methyl group leads to shorter lifetimes of the trans excited states. researchgate.netacs.orgnih.gov This is a direct consequence of the enhanced rate of torsional relaxation to the twisted intermediate state. researchgate.netacs.orgnih.gov The alkyl substituent effect generally lowers the barrier for singlet-state photoisomerization, resulting in an increased quantum yield for this process and a corresponding decrease in the fluorescence quantum yield. nih.gov While the isomerization ratio of this compound in different solvents remains largely unchanged, other methyl-substituted stilbenes show altered photostationary states in confined media. nsf.gov

Photoreactivity of this compound

The presence of the stilbene core in this compound dictates its rich and varied photoreactivity. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, unlocking pathways to several distinct chemical transformations. The principal photoreactions include additions across the ethylenic double bond and intramolecular cyclization to form polycyclic aromatic systems. The ortho-methyl group plays a significant role in influencing the dynamics and outcomes of these reactions compared to the parent stilbene molecule.

Photoaddition Reactions (e.g., Methanol (B129727) Photoaddition and Mechanism)

The photochemical addition of protic solvents, such as methanol, across the central double bond of stilbenes is a known, albeit often inefficient, process that competes with the more dominant photoisomerization and photocyclization pathways. ru.nl For stilbene itself, irradiation in methanol leads to the formation of α-methoxybibenzyl. acs.org This reaction is understood to proceed primarily from the lowest excited singlet state. acs.orgfsu.edu

The mechanism of methanol photoaddition is complex, involving at least two competitive pathways that are initiated after the excited molecule relaxes to a twisted geometry known as the "phantom singlet state" (¹p*), a common intermediate for both cis- and trans-stilbene isomers. acs.orgnih.gov This twisted intermediate is described as having zwitterionic character. acs.org The subsequent addition of methanol can occur via two main routes:

Direct 1,2-Addition: Methanol adds directly across the two central carbon atoms of the ethylenic bridge. acs.orgnih.gov

Carbene Intermediate (1,1-Addition): The excited stilbene intermediate can undergo a rearrangement (a 1,2-hydride shift) to form 1-benzyl-1-phenylcarbene. acs.orgrsc.org This carbene is then trapped by methanol to yield the same α-methoxybibenzyl product. acs.orgnih.gov

Studies on stilbene have shown that the ratio of these two pathways can be influenced by the starting isomer (cis or trans) and the excitation wavelength. acs.orgnih.gov

For this compound (also known as o-methylstilbene), the steric hindrance from the ortho-methyl group is expected to influence the excited-state dynamics. Research on the related α-methylstilbene suggests that methyl substitution forces the molecule out of planarity, which can accelerate the formation of the twisted intermediate, a key step for the photoaddition reaction. fsu.edu While the quantum yield for methanol addition to stilbene is generally low (estimated to be less than 0.01), it becomes a more prominent reaction pathway when oxidative conditions required for cyclization are absent. ru.nl

| Reaction Pathway | Intermediate | Description | Final Product |

|---|---|---|---|

| Direct Addition | Twisted Singlet State (¹p*) | Methanol adds directly across the C=C double bond in a 1,2 fashion. | α-Methoxybibenzyl derivative |

| Carbene Pathway | 1-Benzyl-1-phenylcarbene derivative | The excited intermediate rearranges via a 1,2-hydride shift to a carbene, which is then trapped by methanol in a 1,1-addition. | α-Methoxybibenzyl derivative |

Photochemical Oxidative Cyclization to Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes)

One of the most significant photoreactions of stilbenes is their conversion to phenanthrenes through an oxidative photocyclization process, commonly known as the Mallory reaction. wikipedia.orgnih.govresearchtrends.net This reaction provides a powerful synthetic route to a wide variety of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. scilit.comrsc.orgresearchgate.net

The general mechanism involves several steps:

Irradiation with UV light induces the photoisomerization of the thermodynamically more stable trans-stilbene to its cis-isomer. nih.govmdpi.com

The cis-isomer, upon further photoexcitation, undergoes a 6π-electrocyclic reaction to form a transient trans-4a,4b-dihydrophenanthrene intermediate. nih.govscilit.com

This intermediate is unstable and, in the absence of a trapping agent, can revert to the cis-stilbene (B147466). nih.govmdpi.com

In the presence of an oxidizing agent, such as iodine or dissolved oxygen, the dihydrophenanthrene intermediate is irreversibly oxidized to the stable, aromatic phenanthrene (B1679779) product. researchtrends.netscilit.com

For substituted stilbenes, the position of the substituent on the phenyl ring dictates the regiochemistry of the resulting phenanthrene. In the case of this compound (o-methylstilbene), photocyclization leads specifically to the formation of 1-methylphenanthrene . wikipedia.orgsci-hub.se Research has shown that while yields for many substituted phenanthrenes are generally high (60-85%), the yields for 1-substituted phenanthrenes derived from o-substituted stilbenes tend to be somewhat lower. sci-hub.se Importantly, the reaction is highly regioselective, and the alternative product that would arise from the formal loss of the methyl group (unsubstituted phenanthrene) is not formed to any significant extent. sci-hub.se This contrasts with the cyclization of meta-substituted stilbenes, which typically yield a mixture of 2- and 4-substituted phenanthrenes. wikipedia.orgmdpi.com

| Starting Compound | Reaction Conditions | Major Product(s) | Typical Yield | Reference |

|---|---|---|---|---|

| Stilbene | hν, I₂, O₂ | Phenanthrene | High | scilit.com |

| This compound (o-methylstilbene) | hν, I₂, O₂ | 1-Methylphenanthrene | Lower than p- or m-isomers | sci-hub.se |

| 3-Methylstilbene (m-methylstilbene) | hν, I₂, O₂ | 2-Methylphenanthrene (B47528) and 4-Methylphenanthrene | ~1:1 mixture | wikipedia.orgmdpi.com |

| 4-Methylstilbene (p-methylstilbene) | hν, I₂, O₂ | 2-Methylphenanthrene | 85% | sci-hub.se |

Reactivity and Reaction Mechanisms of 2 Methylstilbene

Catalytic Hydrogenation Reactions

2-Methylstilbene, particularly the trans isomer, serves as a substrate in catalytic hydrogenation reactions, often used to evaluate the efficacy of new catalyst systems, especially those based on earth-abundant metals.

Homogeneous catalysis offers a pathway for the hydrogenation of this compound under relatively mild conditions. Cobalt complexes, in particular, have emerged as highly active catalysts for this transformation. For instance, the bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex, (iPrCNC)CoCH₃, functions as an effective pre-catalyst for the hydrogenation of sterically hindered alkenes like trans-methylstilbene. nih.gov Under 4 atmospheres of hydrogen pressure at 22°C, this cobalt complex demonstrates significant activity, positioning it as one of the more active cobalt-based hydrogenation catalysts developed to date. nih.gov

Iron complexes with bis(arylimidazol-2-ylidene)pyridine ligands also catalyze the hydrogenation of trans-methylstilbene. The activity of these iron catalysts is influenced by the electronic properties and steric bulk of the ligands. scispace.com More electron-donating ligands and smaller 2,6-aryl substituents on the ligand framework tend to produce more active iron hydrogenation catalysts. scispace.com For example, with certain bis(arylimidazol-2-ylidene)pyridine iron dinitrogen complexes, complete hydrogenation of trans-methylstilbene can be achieved in under an hour. scispace.com In contrast, bis(imino)pyridine iron dinitrogen compounds show significantly lower activity for the same reaction. scispace.com

The following table summarizes the conditions and outcomes of the hydrogenation of trans-methylstilbene using different cobalt pre-catalysts.

Table 1: Comparison of Cobalt Pre-catalysts for the Hydrogenation of trans-Methylstilbene

| Pre-catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| (iPrCNC)CoCH₃ | Benzene (B151609) | 22 | 4 | 1 | >95 |

| (iPrCNC)CoCH₃ | Toluene | 22 | 4 | 1 | 85 |

| (iPrCNC)CoCH₃ | THF | 22 | 4 | 1 | 90 |

| (iPrCNC)CoCH₃ | C₆F₆ | 22 | 4 | 1 | 75 |

Data sourced from a study on bis(arylimidazol-2-ylidene)pyridine cobalt complexes. nih.gov

The hydrogenation of sterically hindered alkenes like this compound presents a challenge in catalysis. nih.govajchem-b.com The development of catalysts capable of efficiently reducing such substrates is an active area of research. Cobalt complexes supported by bidentate phosphine (B1218219) ligands have been shown to be active for the hydrogenation of various substituted alkenes, including hindered ones. acs.org

Enantioselective hydrogenation of trans-methylstilbene has been achieved using chiral cobalt complexes. By employing a library of chiral bidentate phosphines with a cobalt precursor, catalysts have been identified that yield high activity and good enantioselectivity for this challenging substrate, which lacks strong coordinating functional groups. acs.org Specifically, four-carbon tethered, axially chiral diphosphines were found to be particularly effective. acs.org

Furthermore, iridium complexes with N,P-ligands have been studied in the context of asymmetric hydrogenation. In competition experiments, these catalysts have shown a preference for hydrogenating enamides over simple olefins like trans-methylstilbene, highlighting the role of substrate chelation in directing reactivity. acs.org However, the independent hydrogenation of trans-methylstilbene with certain N,P-iridium complexes can proceed efficiently. acs.org

Mechanistic investigations into the hydrogenation of alkenes by cobalt complexes have revealed key insights into catalyst behavior. For the bis(arylimidazol-2-ylidene)pyridine cobalt system, it has been discovered that the active catalyst is formed from the pre-catalyst (iPrCNC)CoCH₃. nih.gov The cobalt hydride complex, (iPrCNC)CoH, is generated via hydrogenation of the methyl precursor. nih.gov

A significant aspect of the mechanism for this class of catalysts is the potential for the ligand to be non-innocent, engaging in radical chemistry with the cobalt center. nih.gov Spectroscopic and computational studies have provided evidence for the presence of bis(arylimidazol-2-ylidene)pyridine radicals in reduced cobalt species. nih.govacs.org This ligand-centered radical character can lead to catalyst deactivation pathways, such as the migration of a hydride or alkyl group to the 4-position of the pyridine (B92270) ring. nih.govacs.org This reactivity suggests that the pyridine-based pincer ligand itself is redox-active. nih.gov

Radical Reaction Pathways

The reactivity of stilbene (B7821643) derivatives towards radical species has been investigated to understand their behavior in processes like radical polymerization. The reactivity of the E isomer of α-methylstilbene (1,2-diphenylpropene), an isomer of this compound, towards the benzoyloxy radical has been specifically studied. researchgate.net These studies involve analyzing the end-groups of polymers, such as polymethyl methacrylate, prepared using benzoyl peroxide as the initiator in the presence of the stilbene compound. researchgate.netacs.org The introduction of methyl groups on the stilbene core influences its reactivity towards the attacking radical. researchgate.net The general mechanism of free-radical addition involves the attack of the radical at the less sterically hindered carbon of the double bond, leading to the formation of the more stable radical intermediate. wikipedia.orgmasterorganicchemistry.com

Thermal and Catalytic Isomerization Reactions

Like other stilbene derivatives, this compound can undergo isomerization between its cis (Z) and trans (E) forms. This process can be induced by heat or light (photoisomerization). wiley-vch.de The trans isomer is generally more stable due to reduced steric hindrance compared to the cis isomer. wiley-vch.de

The reversible photoisomerization of this compound moieties has been observed in cellulose (B213188) derivatives. researchgate.net Cellulose this compound-5-carboxylate undergoes a reversible isomerization from the trans to the cis form when irradiated with UV light of λ > 290 nm, and from the cis to the trans form with λ ≈ 250 nm, although the latter conversion may not be complete. researchgate.netrsc.org

The thermodynamic equilibrium between cis and trans isomers can be established at room temperature using catalysts like atomic iodine. For α-methylstilbene, the fraction of the cis-isomer at equilibrium is significantly higher (0.20) than for unsubstituted stilbene (ca. 0.002), indicating that the methyl group alters the relative stability of the isomers. rsc.org This change is attributed to steric interactions that destabilize the planar conformation of the trans isomer more significantly than they affect the already non-planar cis isomer. rsc.org

Equilibration of Cis- and Trans-α-Methylstilbene in the Presence of Catalysts (e.g., Potassium t-Butoxide)

The isomerization of stilbene derivatives is a fundamental reaction in organic chemistry, and the equilibration between cis- and trans- isomers can be achieved using various catalysts. In the case of α-methylstilbene, potassium t-butoxide has been effectively employed to catalyze the equilibration between its cis- and trans- isomers. capes.gov.bracs.orgcapes.gov.bracs.org

Research has demonstrated that heating α-methylstilbene in the presence of a catalytic amount of potassium t-butoxide leads to an equilibrium mixture of cis-α-methylstilbene, trans-α-methylstilbene, and a smaller amount of an isomeric product, 2,3-diphenyl-1-propene (B8393550). acs.org The establishment of this equilibrium allows for the determination of the relative thermodynamic stabilities of the isomers under the reaction conditions.

The equilibration was studied at two different temperatures, 139 ± 1°C and 200 ± 1°C. At these temperatures, the equilibrium composition of the mixture was analyzed, revealing the distribution of the three components. The results indicate that the trans- isomer is the thermodynamically more stable of the two α-methylstilbene isomers, which is expected due to reduced steric hindrance compared to the cis- isomer. acs.org The formation of 2,3-diphenyl-1-propene is attributed to a competing side reaction involving the rearrangement of the carbanionic intermediate formed during the isomerization process. acs.org

The data from the equilibration experiments are summarized in the table below:

Table 1: Equilibrium Composition of α-Methylstilbene Isomerization with Potassium t-Butoxide Catalyst acs.org

| Temperature (°C) | cis-α-Methylstilbene (%) | trans-α-Methylstilbene (%) | 2,3-Diphenyl-1-propene (%) |

|---|---|---|---|

| 139 ± 1 | 21.0 | 76.8 | 2.2 |

The mechanism of the isomerization involves the abstraction of a proton by the strong base, potassium t-butoxide, to form a resonance-stabilized carbanion. acs.org Rotation around the central carbon-carbon single bond in this intermediate, followed by reprotonation, allows for the interconversion between the cis and trans forms. The slightly different equilibrium compositions at the two temperatures reflect the temperature dependence of the equilibrium constants for the reactions involved.

Influence of Methyl Substituent on Chemical Reactivity and Selectivity

The presence of a methyl group on the stilbene framework, as in this compound, significantly influences the molecule's chemical reactivity and the selectivity of its reactions. This influence stems from a combination of steric and electronic effects imparted by the methyl substituent.

The methyl group is generally considered to be electron-donating, which can affect the electron density of the aromatic ring and the double bond. libretexts.orgnih.gov However, in the case of this compound, the steric hindrance caused by the ortho-methyl group is a more dominant factor in many of its reactions. vt.edumemtein.com This steric effect arises from the proximity of the methyl group to the ethylenic bridge, which can hinder the approach of reagents and influence the planarity of the molecule. researchgate.net

In copolymerization reactions with maleic anhydride (B1165640), for instance, (E)-2-methylstilbene copolymerizes at a slower rate compared to (E)-4-methylstilbene. memtein.com This reduced reactivity is attributed to the 2-methyl group sterically hindering the cross-propagation step with maleic anhydride. memtein.com Similarly, the introduction of a methyl group at the ortho position is expected to disrupt the conjugation of the stilbene monomer by causing the phenyl ring to twist out of the plane, making the monomer less stable and leading to a less stable transition state during polymerization. vt.edu

The influence of the methyl group on selectivity is evident in methylation reactions. Treatment of (E)-2-methylstilbene with methylsulfinylmethanide (DMSO⁻) demonstrates a notable regioselectivity. rsc.org For short reaction times, methylation occurs preferentially at the α'-position to yield α',2-dimethylstilbene. rsc.org However, longer reaction periods lead to a mixture of α,2-dimethylstilbene and a rearranged sulfoxide (B87167) product. rsc.org This demonstrates that the position of the methyl group on the phenyl ring directs the outcome of the reaction.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-α-Methylstilbene |

| trans-α-Methylstilbene |

| Potassium t-butoxide |

| 2,3-Diphenyl-1-propene |

| (E)-2-Methylstilbene |

| (E)-4-Methylstilbene |

| Maleic anhydride |

| Methylsulfinylmethanide |

| α',2-Dimethylstilbene |

| α,2-Dimethylstilbene |

Theoretical and Computational Investigations of 2 Methylstilbene

Quantum Chemical Calculation Methodologies

A variety of quantum chemical calculation methodologies have been employed to investigate 2-methylstilbene and its analogs, providing insights into their behavior.

Density Functional Theory (DFT) : DFT methods, including spin-unrestricted DFT, are frequently used for ground-state calculations and to obtain potential energy curves for processes like cis-trans isomerization. researchgate.netncsu.edu For instance, the B3LYP functional with a suitable basis set has been shown to provide excellent agreement with experimental data for related molecules. researchgate.net The MN15 functional has also demonstrated high accuracy for both ground-state properties and electronic excitation energies. researchgate.net

Resolution of Identity Møller-Plesset Perturbation Theory (RI-MP2) and Algebraical Diagrammatic Construction Method to Second Order (RI-ADC(2)) : For exploring different isomerization pathways and excited-state calculations, the combination of RI-MP2 and RI-ADC(2) with a cc-pVTZ basis set has been utilized. researchgate.netresearchgate.net This approach is particularly useful for studying photoinduced processes. researchgate.net

Spin-Flip Time-Dependent Density Functional Theory (SF-TDDFT) : The SF-TDDFT method has proven to be a valuable tool for investigating the photoisomerization of stilbene (B7821643), as it can effectively locate conical intersection points and provide insights into twisted conformations where linear response TDDFT may not be applicable. researchgate.net

Extended Multiconfigurational Quasi-degenerate Perturbation Theory (XMCQDPT2) : Detailed studies of stilbene photoisomerization have been conducted using XMCQDPT2 with a cc-pVTZ basis set, allowing for the direct optimization and scanning of the S1 potential energy surface. acs.org This method helps in characterizing stationary points and transition states in the excited state. acs.org

These computational methods are often used in conjunction with various basis sets, such as the cc-pVTZ and def2-TZVP, to ensure the accuracy of the calculations. researchgate.netacs.orggoogle.com The choice of method and basis set is crucial for obtaining reliable predictions of molecular properties and reaction dynamics. google.com

Electronic Structure Analysis and Excited State Characterization

The electronic structure and excited states of this compound are central to understanding its photochemical behavior. Computational studies have provided significant insights into these aspects.

The introduction of a methyl group at the ortho position in stilbene leads to deviations from planarity, which in turn affects the electronic properties and lifetimes of the excited states. acs.org Theoretical calculations have been used to predict the existence of different ground-state conformers. researchgate.net

The characterization of excited states is crucial for understanding the photophysics and photochemistry of this compound. mdpi.comrsc.orgchemrxiv.org Upon photoexcitation, stilbenes can undergo cis-trans isomerization and, in the case of the cis-isomer, photocyclization to form dihydrophenanthrene. researchgate.net The S1 potential energy surface of stilbene features distinct domains corresponding to the trans, pyramidalized (phantom), and dihydrophenanthrene-cis geometries. acs.org

Computational methods like time-dependent density functional theory (TDDFT) and spin-flip TDDFT (SF-TDDFT) are employed to study the excited states. researchgate.netresearchgate.net For instance, in stilbene, the S1 potential energy curve shows an increase in energy from the trans conformation to the twisted conformation, where it can cross with a doubly excited S2 state. researchgate.net The nature of these excited states, whether they are of valence or Rydberg character, can be accurately predicted using functionals like MN15 within a linear-response TDDFT framework. researchgate.net

The table below summarizes key aspects of the excited state characterization of stilbene derivatives based on computational studies.

| Property | Computational Finding | Reference |

| Ground State Conformers | Theoretical calculations predict the existence of multiple ground-state conformers. | researchgate.net |

| Excited State Lifetimes | Deviations from planarity due to methyl substitution lead to shorter lifetimes of the trans excited states. | acs.org |